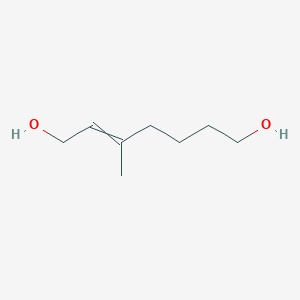
3-Methylhept-2-ene-1,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhept-2-ene-1,7-diol is an organic compound with the molecular formula C8H16O2 It features a double bond at the second carbon and hydroxyl groups at the first and seventh carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-2-ene-1,7-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylhept-2-yne, followed by selective reduction. The reaction typically requires a hydroboration reagent such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-methylhept-2-yne using a palladium catalyst under controlled conditions. This method ensures high yield and purity of the desired diol.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylhept-2-ene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield 3-methylheptane-1,7-diol.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-Methylhept-2-one-1,7-diol or 3-Methylhept-2-ene-1,7-dione.
Reduction: 3-Methylheptane-1,7-diol.
Substitution: 3-Methylhept-2-ene-1,7-dihalide.
Aplicaciones Científicas De Investigación
3-Methylhept-2-ene-1,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylhept-2-ene-1,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may participate in addition reactions, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylhept-2-ene-1-ol: Similar structure but with only one hydroxyl group.
3-Methylheptane-1,7-diol: Lacks the double bond, making it less reactive in certain reactions.
2-Heptene-1,7-diol: Different position of the double bond, affecting its chemical properties.
Propiedades
Número CAS |
174317-90-9 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-methylhept-2-ene-1,7-diol |
InChI |
InChI=1S/C8H16O2/c1-8(5-7-10)4-2-3-6-9/h5,9-10H,2-4,6-7H2,1H3 |
Clave InChI |
YLCOXJTXIOKWNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















